molecular formula C15H20N2O2 B14048537 6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane

6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane

Cat. No.: B14048537
M. Wt: 260.33 g/mol
InChI Key: QTWSYGLHZMKIJL-UHFFFAOYSA-N
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Description

6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[33]heptane is a complex organic compound featuring a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and involves the formation of intermediate azetidine derivatives. The final spirocyclic structure is achieved through a series of cyclization and functionalization steps, often involving Suzuki–Miyaura cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potentially unique properties and applications.

Mechanism of Action

The mechanism of action of 6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The azetidine ring and spirocyclic structure contribute to its binding affinity and reactivity with biological molecules. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

6-[[4-(azetidin-3-yloxy)phenyl]methyl]-2-oxa-6-azaspiro[3.3]heptane

InChI

InChI=1S/C15H20N2O2/c1-3-13(19-14-5-16-6-14)4-2-12(1)7-17-8-15(9-17)10-18-11-15/h1-4,14,16H,5-11H2

InChI Key

QTWSYGLHZMKIJL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)CN3CC4(C3)COC4

Origin of Product

United States

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